Ethyl 2-(2-oxopropyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

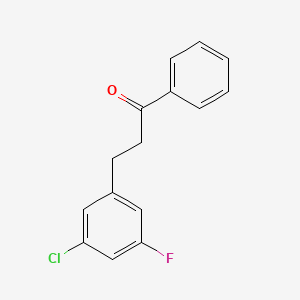

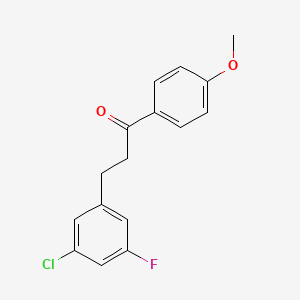

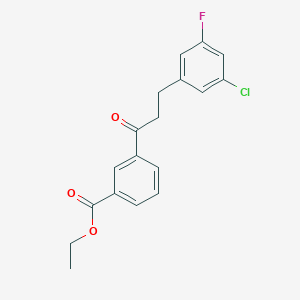

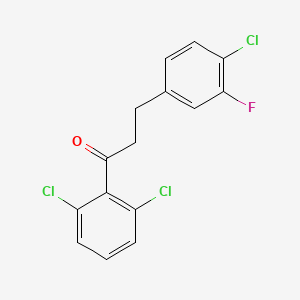

Ethyl 2-(2-oxopropyl)benzoate, also known as ethyl 4-oxopentanoate, is a chemical compound with the molecular formula C12H14O3. It has a molecular weight of 206.24 g/mol . It is a yellow oil .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H14O3/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,3,8H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a yellow oil . It has a molecular weight of 206.24 g/mol .Relevant Papers Unfortunately, the web search results did not provide any specific peer-reviewed papers related to this compound .

Aplicaciones Científicas De Investigación

Synthesis and Structure Analysis

Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate's structure was elucidated through single-crystal X-ray crystallography, demonstrating its crystallization in the triclinic crystal system. This research underscores the compound's utility in crystallography and structural chemistry for understanding molecular and crystalline structures (Manolov, Morgenstern, & Hegetschweiler, 2012).

Anti-juvenile Hormone Agent

Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate was identified as a novel anti-juvenile hormone agent, capable of inducing precocious metamorphosis in silkworm larvae, showcasing its application in entomology and pest management (Ishiguro et al., 2003).

Liquid Crystalline Polysiloxanes

The synthesis of monomers containing ethyl 2-(2-oxopropyl)benzoate and their hydrosilylation to obtain corresponding polysiloxanes exhibit high smectogen properties, indicating their importance in materials science for creating new liquid crystalline materials (Bracon et al., 2000).

Antibacterial Activity

Synthesis of novel 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates demonstrated significant inhibition activity against gram-positive bacteria, showing the compound's potential in developing new antibacterial agents (Zhu Linhua, 2013).

Molecular Synthesis

The development of a simple synthesis route for ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, involving condensation and reduction steps, illustrates the compound's role in synthetic organic chemistry (Al-Said & Al-Sghair, 2013).

Corrosion Inhibition

A theoretical study on the synthesis of ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate for corrosion inhibition of mild steel in acidic media exemplifies its application in materials science and engineering (Arrousse et al., 2021).

Mecanismo De Acción

Target of Action

Ethyl 2-(2-oxopropyl)benzoate is a complex organic compound

Biochemical Pathways

A related compound, β-carbonyl selenides functionalized with ester groups, has been shown to have antioxidant and anticancer properties . This suggests that this compound may also interact with biochemical pathways related to oxidative stress and cell proliferation, but this needs to be confirmed with further studies.

Result of Action

Related compounds have been shown to have antioxidant and anticancer properties , suggesting that this compound may have similar effects

Propiedades

IUPAC Name |

ethyl 2-(2-oxopropyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRRDJZGTPZYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645685 |

Source

|

| Record name | Ethyl 2-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73013-47-5 |

Source

|

| Record name | Ethyl 2-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327771.png)